molecular formula C7H8N4S B13602327 3-Amino-5-(4-methyl-5-thiazolyl)pyrazole

3-Amino-5-(4-methyl-5-thiazolyl)pyrazole

Cat. No.: B13602327
M. Wt: 180.23 g/mol
InChI Key: UJIAWSTXSCTGGQ-UHFFFAOYSA-N
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Description

5-(4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones . The final coupling step often involves the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

5-(4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1,3-thiazole-5-carboxylic acid
  • 1H-pyrazol-3-amine
  • 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates

Uniqueness

5-(4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-amine is unique due to the combination of thiazole and pyrazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

5-(4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H8N4S/c1-4-7(12-3-9-4)5-2-6(8)11-10-5/h2-3H,1H3,(H3,8,10,11)

InChI Key

UJIAWSTXSCTGGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC(=NN2)N

Origin of Product

United States

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